2-Boryltriborane(5)

カタログ番号:

B1230990

分子量:

49.3 g/mol

InChIキー:

QCUFEJNRHBHENA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triborylborane is a member of boranes.

科学的研究の応用

Synthesis and Properties

- Triborane(5) Compounds with Diamino Substituents : The synthesis and properties of triborane(5) compounds with bulky diamino substituents on terminal boron atoms are studied. These include the synthesis of fluorotriborane and chlorotriborane(5), highlighting the potential of these compounds in advanced chemical synthesis (Hayashi et al., 2011).

Organic Synthesis and Catalysis

- sp(2)-sp(3) Diboranes in Organic Synthesis : sp(2)-sp(3) diboranes, where one boron atom of a conventional diborane(4) is quaternised, serve as mild and convenient sources of the boryl anion for use in organic synthesis and catalysis, demonstrating the significance of boron-centered nucleophiles in modern synthetic organic chemistry (Dewhurst et al., 2015).

Functionalization in Organic Chemistry

- Metal-Free sp(2)-C-H Borylation : The metal-free C-H borylation of aromatic and olefinic C-H bonds with 2-aminophenylboranes, using a frustrated Lewis pair mechanism, is a notable application in organic chemistry. This demonstrates the versatility of boron compounds in facilitating novel reactions (Chernichenko et al., 2016).

Iridium-Catalysed Borylation

- Borylation of Carboranes : The iridium-catalysed borylation of carboranes, which are carbon-boron molecular clusters, demonstrates the use of boron compounds in creating new and functionalized molecular structures, pivotal in materials science and organometallic chemistry (Cheng et al., 2017).

Palladium-Catalysed Reactions

- Palladium-catalysed Borylsilylation and Borylstannylative Dimerization : The role of borylsilane and borylstannane in palladium-catalysed reactions to produce alkenylboranes and telomers is a significant area of research, showing the versatility of boron compounds in complex chemical syntheses (Onozawa et al., 1999).

Structural and Bonding Studies

- Main Group Heterocarboranes : Research on main group heterocarboranes, including boron, focuses on their structural, bonding, and reaction chemistry. These studies are crucial for understanding the versatile applications of boron in various fields, such as materials science and organometallic chemistry (Hosmane & Maguire, 1990).

Borylation in Organic Chemistry

- Borylation of Alkynes under Base/Coinage Metal Catalysis : The borylation of alkynes, particularly with base and coinage metals, highlights the significance of boron compounds in the creation of functionally diverse alkenylboranes, important in natural product synthesis and material science (Yoshida, 2016).

特性

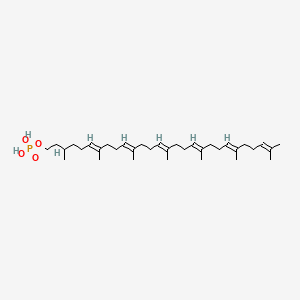

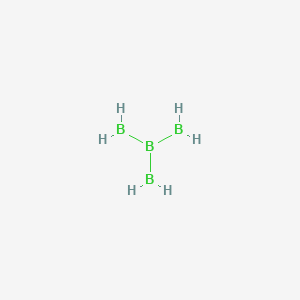

分子式 |

B4H6 |

|---|---|

分子量 |

49.3 g/mol |

IUPAC名 |

tris(boranyl)borane |

InChI |

InChI=1S/B4H6/c1-4(2)3/h1-3H2 |

InChIキー |

QCUFEJNRHBHENA-UHFFFAOYSA-N |

SMILES |

BB(B)B |

正規SMILES |

BB(B)B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thia...

Cat. No.: B1230909

CAS No.: 51287-67-3

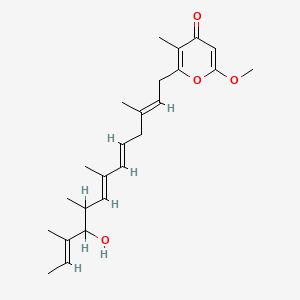

[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy...

Cat. No.: B1230910

CAS No.: 94482-56-1

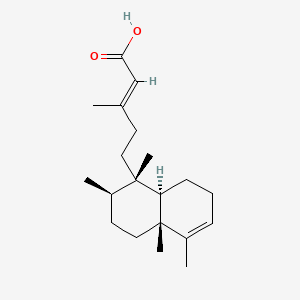

(E,E)-4,8-Dimethyl-2-oxabicyclo(9.3.1)pentadeca-1(15),4...

Cat. No.: B1230912

CAS No.: 87064-17-3

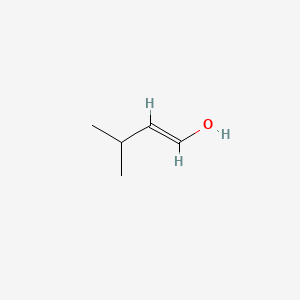

Isopentenol

Cat. No.: B1230913

CAS No.: 27214-40-0

![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)